4-Chloro-2-fluoro-3-methoxyphenylacetic acid
Overview
Description
4-Chloro-2-fluoro-3-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a phenylacetic acid backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-3-methoxyphenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the halogenation of 2-fluoro-3-methoxyphenylacetic acid, followed by chlorination under controlled conditions . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations.
Chemical Reactions Analysis
4-Chloro-2-fluoro-3-methoxyphenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogenation catalysts.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
4-Chloro-2-fluoro-3-methoxyphenylacetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methoxyphenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity. These substituents may enhance the compound’s ability to interact with active sites, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-fluoro-3-methoxyphenylacetic acid include:
2-Fluoro-3-methoxyphenylacetic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-Chloro-3-methoxyphenylacetic acid: Lacks the fluoro substituent, potentially altering its chemical properties and applications.
4-Chloro-2-fluorophenylacetic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in the combination of these substituents, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-2-fluoro-3-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-14-9-6(10)3-2-5(8(9)11)4-7(12)13/h2-3H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTHAWLIXVWDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251095 | |
Record name | 4-Chloro-2-fluoro-3-methoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323955-64-1 | |
Record name | 4-Chloro-2-fluoro-3-methoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323955-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-3-methoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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